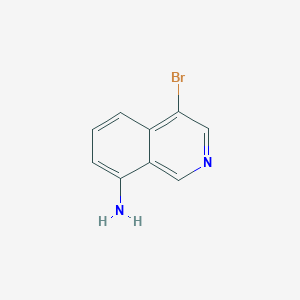

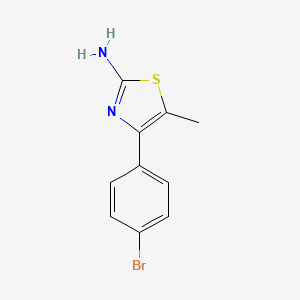

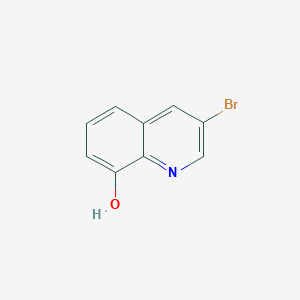

Benzenesulfonamide, 4-amino-N-8-quinolinyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

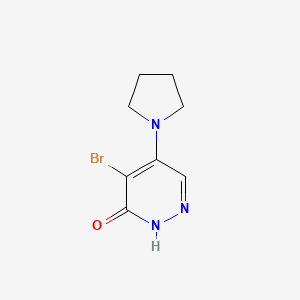

The synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, including the 4-amino-N-8-quinolinyl derivative, involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran. This process yields compounds that have been evaluated for their anticancer activity on various human tumor cell lines, with certain derivatives showing potent activity (Żołnowska et al., 2018).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including the 4-amino-N-8-quinolinyl variant, has been characterized using techniques like 1H-NMR and mass spectrometry. The structural analyses reveal the presence of key functional groups and the overall architecture conducive to biological activity. These structures have been further evaluated for their potential in inducing specific biological effects, such as anticancer activities (Chen Bin, 2015).

Chemical Reactions and Properties

Benzenesulfonamide, 4-amino-N-8-quinolinyl-, and its derivatives participate in various chemical reactions that underscore their reactivity and potential utility in medicinal chemistry. For instance, these compounds have been involved in reactions leading to the synthesis of novel quinolines, indicating their versatility in chemical transformations (Ghorab et al., 2008).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in drug design and development. Research into these aspects provides insights into the compound's behavior under different conditions, which is essential for its formulation and potential use as a pharmacological agent.

Chemical Properties Analysis

The chemical properties of 4-amino-N-8-quinolinyl-benzenesulfonamide, including its reactivity, stability, and interaction with other molecules, play a significant role in its biological activity. Studies have shown that these compounds can act as potent inhibitors of certain biological pathways, leading to their consideration as therapeutic agents (Xie et al., 2008).

Aplicaciones Científicas De Investigación

1. Anticancer and Antimicrobial Agents

- Summary of Application: Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

- Methods of Application: The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and evaluation of their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

- Results or Outcomes: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .

2. Inhibitors of Human Carbonic Anhydrases

- Summary of Application: A series of N-aryl-β-alanine derivatives and diazobenzenesulfonamides were designed and synthesized. Their binding to carbonic anhydrases (CA) I, II, VI, VII, XII, and XIII was studied .

- Methods of Application: The study involved the design and synthesis of N-aryl-β-alanine derivatives and diazobenzenesulfonamides. Their binding to carbonic anhydrases was studied by the fluorescent thermal shift assay and isothermal titration calorimetry .

- Results or Outcomes: The results showed that 4-substituted diazobenzenesulfonamides were more potent CA binders than N-aryl-β-alanine derivatives. Most of the N-aryl-β-alanine derivatives showed better affinity for CA II while diazobenzenesulfonamides possessed nanomolar affinities towards CA I isozyme .

3. Antiproliferative Agents

- Summary of Application: Benzenesulfonamide derivatives have been synthesized and studied for their potential as antiproliferative agents. These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

- Methods of Application: The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and evaluation of their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

- Results or Outcomes: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .

4. Inhibitors of Carbonic Anhydrases

- Summary of Application: A series of N-aryl-β-alanine derivatives and diazobenzenesulfonamides containing aliphatic rings were designed, synthesized, and their binding to carbonic anhydrases (CA) I, II, VI, VII, XII, and XIII was studied .

- Methods of Application: The study involved the design and synthesis of N-aryl-β-alanine derivatives and diazobenzenesulfonamides. Their binding to carbonic anhydrases was studied by the fluorescent thermal shift assay and isothermal titration calorimetry .

- Results or Outcomes: The results showed that 4-substituted diazobenzenesulfonamides were more potent CA binders than N-aryl-β-alanine derivatives. Most of the N-aryl-β-alanine derivatives showed better affinity for CA II while diazobenzenesulfonamides possessed nanomolar affinities towards CA I isozyme .

5. Antimicrobial Agents

- Summary of Application: Benzenesulfonamide derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

- Methods of Application: The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and evaluation of their antimicrobial activity .

- Results or Outcomes: Compounds showed significant inhibitory effect against various microbes .

6. Carbonic Anhydrase Inhibitors

- Summary of Application: A series of N-aryl-β-alanine derivatives and diazobenzenesulfonamides containing aliphatic rings were designed, synthesized, and their binding to carbonic anhydrases (CA) I, II, VI, VII, XII, and XIII was studied .

- Methods of Application: The study involved the design and synthesis of N-aryl-β-alanine derivatives and diazobenzenesulfonamides. Their binding to carbonic anhydrases was studied by the fluorescent thermal shift assay and isothermal titration calorimetry .

- Results or Outcomes: The results showed that 4-substituted diazobenzenesulfonamides were more potent CA binders than N-aryl-β-alanine derivatives. Most of the N-aryl-β-alanine derivatives showed better affinity for CA II while diazobenzenesulfonamides possessed nanomolar affinities towards CA I isozyme .

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-N-quinolin-8-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEDETFZSIPJEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353698 |

Source

|

| Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-quinolin-8-ylbenzenesulfonamide | |

CAS RN |

33757-63-0 |

Source

|

| Record name | Benzenesulfonamide, 4-amino-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)